![molecular formula C21H19FN6 B2514326 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393845-82-4](/img/structure/B2514326.png)
4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Description
“4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound. It is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the addition of piperazine to a solution of the precursor compound and potassium carbonate (K2CO3) in CHCl3 at room temperature .
Molecular Structure Analysis
The molecular structure of “4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” were evaluated during the synthesis process .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” were characterized during the synthesis process .
Scientific Research Applications
Inhibitors of Human Equilibrative Nucleoside Transporters
This compound has been studied as a novel inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Antifungal Agents
The compound has been synthesized as a potential antifungal agent . It was created via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
Neuroprotection and Anti-inflammatory Activity
The compound has been studied for its neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .
Antitumor, Antifungal, Antidepressant, and Antiviral Applications
Piperazine derivatives, such as this compound, have been applied in a number of different therapeutic areas, including antitumor, antifungal, antidepressant, and antiviral .
Inhibiting Urease Enzymes
The compound has been studied for its potential to inhibit urease enzymes. Inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections .
Enhancing Electrical Properties of Graphite Nanoflake
Although not directly related to GNF-Pf-2339, a compound named Graphite nanoflake (GnF) has shown promising results in enhancing the electrical properties through gamma-ray irradiation .
Biomedical Applications
Again, not directly related to GNF-Pf-2339, but graphene and its derivatives have shown promising results in several areas of science, including drug delivery systems, biosensors, and imaging systems .
Antimalarial Drug
While not directly related to GNF-Pf-2339, a compound with a similar structure, N2-acetyl tetrahydro-beta-carboline (GNF-Pf-5009), has been studied as a potential antimalarial drug .
properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6/c22-16-6-8-17(9-7-16)26-10-12-27(13-11-26)20-19-14-25-28(21(19)24-15-23-20)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKAQSNYJGFXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine |
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